Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate
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Description
The compound “Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate” is a chemical compound with the molecular formula C11H16N2O5 . It is also known as ethyl 2- [ (tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) . This indicates the presence of an oxazole ring and a carbonyl group in the molecule .Scientific Research Applications
Versatile Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives, while not the exact compound you mentioned, highlight the potential of similar oxadiazole derivatives as versatile intermediates. These derivatives can be transformed into biologically relevant molecules under mild conditions, demonstrating the role of oxadiazole derivatives in developing new medicinal compounds (Ž. Jakopin, 2018).
Novel Carbonylating Agent for Synthesis
Ethyl imidazole-1-carboxylate (EImC) has been employed as a novel carbonylating agent to produce 1,2,4-oxadiazol-5(4H)-ones, suggesting the broader utility of ethyl esters in synthesizing biologically significant heterocycles. This demonstrates the compound's relevance in generating lead molecules for anti-mycobacterial activity, indicating its importance in pharmaceutical research (K. IndrasenaReddy et al., 2017).
Synthesis and Characterization for Industrial Applications
The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications further demonstrate the compound's utility. This research illustrates the synthesis process, chemical structure examination, and potential applications in photoelectronic devices, highlighting the compound's versatility beyond medicinal chemistry (S. Shafi et al., 2021).
properties
IUPAC Name |
ethyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c1-5-18-10(16)9-14-8(20-15-9)6-7-13-11(17)19-12(2,3)4/h5-7H2,1-4H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZDWJCUXYYFLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467769 |
Source
|
Record name | Ethyl 5-{2-[(tert-butoxycarbonyl)amino]ethyl}-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
652158-82-2 |
Source
|
Record name | Ethyl 5-{2-[(tert-butoxycarbonyl)amino]ethyl}-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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